Prinomastat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Prinomastat is a synthetic inhibitor of matrix metalloproteinases (MMPs) enzymes. MMPs play a crucial role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis (blood vessel formation) []. Due to their involvement in these processes, Prinomastat has been explored in scientific research for its potential applications in several areas:

Cancer Research

Cancer progression is often associated with increased MMP activity, which can contribute to tumor invasion, metastasis (spread of cancer), and angiogenesis. Prinomastat was initially investigated as a potential anti-cancer agent due to its ability to inhibit MMPs []. Studies have shown that Prinomastat can inhibit the growth and invasion of various cancer cell lines in pre-clinical models [, ]. However, clinical trials of Prinomastat for cancer treatment have not yielded significant success, likely due to factors like poor bioavailability and unforeseen side effects [].

Arthritis Research

Rheumatoid arthritis is an autoimmune disease characterized by chronic inflammation and destruction of joint cartilage. MMPs are implicated in the breakdown of cartilage in rheumatoid arthritis. Prinomastat was explored as a potential therapeutic agent for arthritis due to its ability to inhibit MMPs and potentially slow down cartilage degradation []. While some pre-clinical studies showed promise, clinical trials of Prinomastat for arthritis treatment have also not been conclusive.

Other Scientific Applications

Prinomastat's ability to modulate MMP activity has also been investigated in other areas of scientific research. These include:

- Wound Healing: Studies suggest that MMPs play a role in both the beneficial and detrimental aspects of wound healing. Prinomastat may be useful in regulating MMP activity to promote optimal wound healing.

- Neurodegenerative Diseases: MMPs are implicated in the pathogenesis of some neurodegenerative diseases like Alzheimer's disease and multiple sclerosis. Prinomastat has been explored as a potential neuroprotective agent due to its ability to inhibit MMPs in the central nervous system.

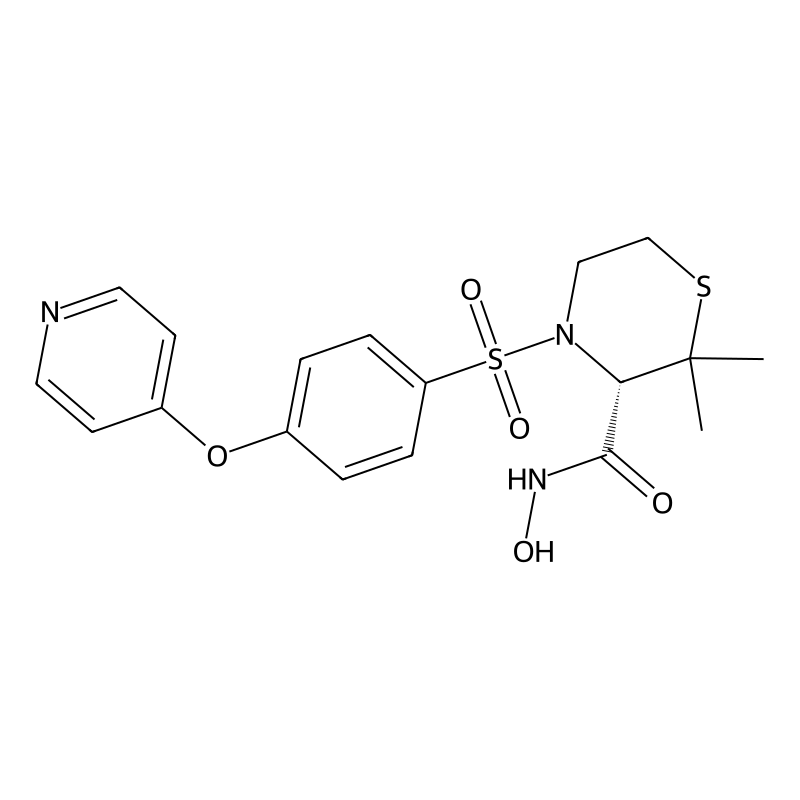

Prinomastat, also known by its code name AG-3340, is a synthetic hydroxamic acid derivative primarily recognized for its role as an inhibitor of matrix metalloproteinases (MMPs). Its chemical structure is characterized by the formula C₁₈H₂₁N₃O₅S₂, and it has a molar mass of approximately 423.50 g/mol. The compound specifically inhibits MMP-2, MMP-9, MMP-13, and MMP-14, which are enzymes involved in the degradation of the extracellular matrix. This inhibition is significant in cancer biology as it can potentially prevent tumor metastasis and angiogenesis, making prinomastat a compound of interest in cancer therapeutics .

Prinomastat functions primarily through its interaction with the active sites of matrix metalloproteinases. The compound acts as a competitive inhibitor, binding to the zinc ion at the active site of these enzymes. The hydroxamic acid moiety of prinomastat is crucial for this interaction as it chelates the zinc ion, thereby inhibiting the enzymatic activity that leads to extracellular matrix degradation .

Key Reaction Pathways- Inhibition Mechanism: The binding of prinomastat to MMPs prevents the cleavage of substrates that are essential for maintaining tissue integrity.

- Metabolite Formation: In vivo studies have shown that prinomastat is metabolized into various metabolites, with metabolite M6 being notably significant. This metabolite retains similar chemical properties but exhibits different biological activities .

Prinomastat exhibits substantial biological activity through its inhibition of matrix metalloproteinases. By blocking these enzymes, it plays a role in:

- Inhibiting Tumor Growth: By preventing the breakdown of extracellular matrix components, it hinders tumor invasion and metastasis.

- Angiogenesis Suppression: Prinomastat's action on MMPs also interferes with angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth .

- Potential Neuroprotective Effects: As a lipophilic compound, prinomastat can cross the blood-brain barrier, suggesting potential applications in neurological conditions involving MMP dysregulation .

The synthesis of prinomastat involves several steps that typically include:

- Protection of Functional Groups: The phenolic group undergoes protection to facilitate further reactions.

- Coupling Reactions: The protected compound is coupled with p-nitro pyridine oxide to form an intermediate.

- Deprotection and Activation: After deprotection, the carboxyl group is activated to yield prinomastat .

- Purification: The final product is purified to achieve high purity levels (greater than 95%).

These steps highlight the complexity involved in synthesizing this compound while ensuring its efficacy and stability.

Studies have demonstrated that prinomastat interacts specifically with various MMPs:

- Selectivity Profile: It shows high selectivity towards MMP-2 and MMP-9 compared to other proteases.

- Synergistic Effects: When combined with other chemotherapeutic agents, its effects on tumor growth and metastasis can be enhanced or altered, necessitating further investigation into combination therapies .

Prinomastat shares structural and functional similarities with several other compounds known for their MMP inhibitory activities. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Batimastat | Hydroxamic acid derivative | First generation MMP inhibitor; broader spectrum |

| Marimastat | Hydroxamic acid derivative | Selective for MMP-2; limited clinical success |

| TIMP (Tissue Inhibitor of Metalloproteinases) | Natural protein inhibitors of MMPs | Endogenous inhibitors; broad-spectrum activity |

Uniqueness of Prinomastat

Prinomastat's unique hydroxamic acid structure allows it to effectively inhibit specific MMPs while maintaining a favorable pharmacokinetic profile that enables it to penetrate the central nervous system. This characteristic distinguishes it from other compounds that may lack such selectivity or bioavailability.

Prinomastat represents a sophisticated hydroxamic acid derivative designed as a selective matrix metalloproteinase inhibitor. The compound's synthesis has been accomplished through several distinct methodological approaches, each offering unique advantages in terms of efficiency, yield, and scalability. The comprehensive synthetic strategies developed for prinomastat production demonstrate the complexity inherent in preparing this pharmaceutically significant molecule [1] [2].

The primary synthetic approach utilizes D-penicillamine as the fundamental starting material, leveraging its inherent chirality to establish the required stereochemical configuration at the C-3 position of the thiomorpholine ring system [1]. This methodological foundation represents a convergent synthetic strategy that allows for the construction of the complex heterocyclic framework through a series of carefully orchestrated transformations.

The most extensively documented synthetic route begins with the esterification of D-penicillamine using trimethylsilyl chloride and 1,8-diazabicyclo[5.4.0]undec-7-ene in dimethylformamide, yielding the corresponding trimethylsilyl ester [1]. This protected intermediate undergoes cyclization with 1,2-dibromoethane in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene and diisopropylethylamine in dimethylformamide. The resulting thiomorpholine derivative is subsequently protected at the amino group using 9-fluorenylmethoxycarbonyl chloride and N-methylmorpholine to afford the fully protected intermediate [1].

The formation of the hydroxamic acid functionality represents a critical transformation in the synthetic sequence. Treatment of the protected intermediate with O-[tert-butyl(diphenyl)silyl]hydroxylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in dichloromethane yields the silylated carbohydroxamic acid derivative [1]. This approach provides excellent chemoselectivity while maintaining the integrity of the sensitive hydroxamic acid moiety throughout subsequent synthetic manipulations.

The sulfonylation step introduces the pharmacologically essential 4-(4-pyridyloxy)phenylsulfonyl substituent through reaction with the corresponding sulfonyl chloride. This electrophilic aromatic substitution proceeds efficiently in the presence of N-methylmorpholine in dichloroethane, establishing the complete structural framework of prinomastat [1]. The final deprotection sequence involves treatment with concentrated hydrochloric acid in methanol, simultaneously removing both the silyl and fluorenylmethoxycarbonyl protecting groups to reveal the target molecule.

Alternative synthetic methodologies have been developed to address specific challenges associated with large-scale production and process optimization. The silylation-based approach employs dimethylhexylsilyl chloride as an alternative protecting group, offering improved solubility characteristics and enhanced synthetic flexibility [1]. This variant utilizes 1,2-dichloroethane for the cyclization step and achieves deprotection through refluxing in methanol, eliminating the need for harsh acidic conditions.

The direct cyclization methodology represents a streamlined approach that minimizes the number of synthetic transformations required. This route involves the cyclization of D-penicillamine with 1,2-dichloroethane using 1,8-diazabicyclo[5.4.0]undec-7-ene and trimethylsilyl chloride in dimethylformamide [1]. The resulting carboxylic acid derivative is converted to the corresponding tert-butyl ester through treatment with isobutylene and sulfuric acid in dioxane, providing a stable intermediate for subsequent functionalization.

A fundamentally different synthetic strategy has been developed based on 4-chlorodiphenyl ether as the starting material [1]. This approach constructs the target molecule through initial sulfonation with chlorosulfonic acid in dichloromethane, followed by conversion to the sulfonyl chloride using oxalyl chloride. The subsequent reduction with trimethyl phosphite and potassium hydroxide in toluene affords the methylsulfanyl derivative, which undergoes chlorination with sulfuryl dichloride to provide the chloromethylsulfanyl intermediate. The final assembly involves condensation with a silylated enol ether derivative and subsequent oxidation with oxone in N-methyl-2-pyrrolidone/water to complete the synthesis.

Purification Techniques and Quality Control

The purification of prinomastat requires sophisticated analytical methodologies to ensure pharmaceutical-grade quality and structural integrity. High-performance liquid chromatography represents the cornerstone of purity assessment, with specifications requiring a minimum purity of 95% as determined by high-performance liquid chromatography analysis [3] [4]. The analytical protocol employs a Zorbax SB C18 column with gradient elution, utilizing a mobile phase progression from water:acetic acid (99.9:0.1, volume/volume) to acetonitrile:acetic acid (99.9:0.1, volume/volume) at a flow rate of 0.2 milliliters per minute [5].

The chromatographic separation parameters have been optimized to achieve baseline resolution of prinomastat from its synthetic impurities and potential degradation products [5]. The column dimensions (2.1 millimeters internal diameter × 50 millimeters length, 5-micrometer particle size) provide excellent separation efficiency while maintaining reasonable analysis times. The detection wavelength is selected based on the ultraviolet absorption characteristics of the hydroxamic acid chromophore and the pyridyloxyphenyl substituent.

Mass spectrometric analysis serves as both an identity confirmation tool and a quantitative analytical method for prinomastat. The compound exhibits characteristic fragmentation patterns under positive ion electrospray ionization conditions, with the molecular ion appearing at mass-to-charge ratio 424.1 corresponding to the protonated molecular ion [5]. The API III Perkin-Elmer Sciex liquid chromatography/mass spectrometry system utilizing positive ion electrospray with turbo ion spray provides exceptional sensitivity and selectivity for prinomastat detection.

The mass spectrometric method demonstrates excellent linearity across the analytical range, with within-day and between-day assay variabilities of less than 10.1% and 7.9%, respectively, for both prinomastat and its major metabolite [5]. The assay bias remains below 7.1% for both analytes, indicating exceptional accuracy in quantitative determinations. The lower limit of quantitation has been established at 0.5 nanograms per milliliter for both compounds using a 0.05-milliliter plasma sample, demonstrating the method's sensitivity for pharmacokinetic studies.

The extraction methodology employs a protein precipitation approach using 2 milliliters of 10% 1-butanol in methyl-tert-butyl ether for sample preparation [5]. The extract undergoes nitrogen drying at 40 degrees Celsius, followed by reconstitution with 0.1 milliliter of 1% formic acid:acetonitrile (85:15 volume/volume). The absolute recoveries of prinomastat and its N-oxide metabolite from plasma have been determined to be 85.3% and 63.4%, respectively, indicating acceptable extraction efficiency for analytical purposes.

Recrystallization represents the final purification step for pharmaceutical-grade prinomastat, yielding a white to beige powder with defined crystalline characteristics [3] [4]. The recrystallization process requires careful control of temperature, solvent composition, and cooling rate to ensure consistent polymorphic form and optimal physical properties. The compound is stored under desiccated conditions at room temperature to maintain stability and prevent hydrolytic degradation of the hydroxamic acid functionality.

Column chromatography serves as an intermediate purification technique during synthetic development and process optimization. Silica gel chromatography with appropriately selected solvent systems provides effective separation of prinomastat from synthetic intermediates and byproducts. Thin-layer chromatography monitoring ensures optimal fraction collection and purity assessment throughout the purification process.

The quality control specifications for prinomastat include comprehensive identity testing through nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [3] [4]. Purity determination by high-performance liquid chromatography must demonstrate a minimum of 95% purity, with individual impurities not exceeding specified limits. Water content determination by Karl Fischer titration ensures appropriate hydration levels, while residual solvent analysis by gas chromatography confirms compliance with pharmaceutical guidelines.

Structural Verification Methods

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of prinomastat, enabling complete assignment of all proton and carbon resonances within the molecule [6] [7]. The proton nuclear magnetic resonance spectrum in deuterated dimethyl sulfoxide reveals characteristic signals for the thiomorpholine ring system, with the gem-dimethyl substituents appearing as a singlet at approximately 1.2-1.4 parts per million [3] [4]. The aromatic protons of the pyridyloxyphenyl system generate complex multiplets in the 7.0-8.0 parts per million region, while the hydroxamic acid N-H proton appears as a broad signal at 9.5-10.5 parts per million.

The carbon-13 nuclear magnetic resonance spectrum provides definitive confirmation of the molecular framework, with the hydroxamic acid carbonyl carbon resonating at 170-175 parts per million [3] [4]. The aromatic carbon signals appear in the characteristic 120-160 parts per million range, while the aliphatic carbons of the thiomorpholine ring and gem-dimethyl substituents resonate at 25-30 parts per million. The complete spectroscopic assignment enables unambiguous structural confirmation and stereochemical verification.

Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish connectivity patterns and spatial relationships within the prinomastat structure [7] [8]. These methods are particularly valuable for confirming the stereochemical configuration at the thiomorpholine C-3 position and establishing the conformational preferences of the molecule in solution.

The application of nuclear magnetic resonance methods to matrix metalloproteinase inhibitor characterization has demonstrated exceptional utility in understanding structure-activity relationships [7] [8]. Fragment-based nuclear magnetic resonance screening has been successfully implemented to identify alternative zinc-chelating groups and optimize binding interactions. The naphthyl hydroxamate fragment, identified through nuclear magnetic resonance-based screening, exhibits tight binding to matrix metalloproteinases with a dissociation constant of 50 micromolar.

Mass spectrometry provides definitive molecular weight confirmation and structural verification through characteristic fragmentation patterns [5] [3]. The molecular ion peak at mass-to-charge ratio 424.1 corresponds to the protonated molecular ion of prinomastat, while characteristic fragment ions provide information about the molecular connectivity and functional group composition. The electrospray ionization conditions optimize the formation of stable molecular ion species while minimizing unwanted fragmentation.

Infrared spectroscopy offers complementary structural information, particularly for functional group identification and verification [3] [4]. The hydroxamic acid C=O stretch appears at 1650-1680 wavenumbers, while the sulfonyl S=O stretches are observed at 1300-1350 wavenumbers. The N-OH stretch of the hydroxamic acid functionality generates a characteristic broad absorption at 3200-3400 wavenumbers, confirming the presence of this critical pharmacophore.

X-ray crystallography has provided definitive three-dimensional structural information for prinomastat and its complexes with matrix metalloproteinases [6] [9]. The crystal structure determination reveals a monoclinic crystal system with space group P21, confirming the absolute stereochemical configuration. The crystallographic analysis demonstrates the precise positioning of functional groups and their interactions within the matrix metalloproteinase active site.

The structural analysis of prinomastat complexes with cytochrome P450 2D6 has been accomplished through X-ray crystallography at 2.85 Ångström resolution [6]. This structural information provides insights into the metabolic pathways and potential drug-drug interactions associated with prinomastat administration. The binding mode analysis reveals specific interactions between the pyridyl nitrogen and the heme iron center, explaining the type 2 binding spectrum observed in spectroscopic studies.

Alternative Synthesis Approaches

Contemporary synthetic methodologies have explored innovative approaches to prinomastat synthesis, focusing on improved efficiency, reduced environmental impact, and enhanced scalability [10] [11]. The implementation of biocatalytic transformations represents an emerging area of interest, offering potential advantages in terms of selectivity, mild reaction conditions, and sustainable manufacturing processes.

Solid-phase synthesis methodologies have been adapted for hydroxamic acid preparation, including compounds structurally related to prinomastat [12]. The utilization of polymer-supported reagents enables simplified purification procedures and facilitates automated synthesis protocols. Poly[acryloyl-bis(aminopropyl)polyethylene glycol] resins have been successfully employed for hydroxamic acid synthesis through nucleophilic displacement reactions with immobilized esters.

The development of polymer-supported N-hydroxy benzene sulfonamide on PEGA800 resin has provided an alternative approach for converting aldehydes to hydroxamic acids through the century-old Angeli-Rimini reaction [12]. This methodology demonstrates excellent selectivity and functional group tolerance, accommodating both alkyl and aryl substrates without interference from other functional groups present in the molecule.

Flow chemistry approaches have been investigated for prinomastat synthesis, offering potential advantages in terms of reaction control, safety, and continuous manufacturing [10]. The implementation of microreactor technology enables precise temperature and residence time control, potentially improving yield and selectivity while reducing waste generation. These methodologies are particularly attractive for pharmaceutical manufacturing applications where consistent product quality and scalability are paramount.

Green chemistry principles have been applied to the development of environmentally benign synthetic routes to prinomastat and related matrix metalloproteinase inhibitors [10]. The utilization of renewable feedstocks, solvent-free conditions, and catalytic transformations represents key areas of innovation in sustainable pharmaceutical synthesis. Enzyme-catalyzed transformations offer particular promise for achieving high selectivity under mild conditions while minimizing waste generation.

Machine learning and artificial intelligence approaches have been applied to the optimization of synthetic routes and reaction conditions for complex pharmaceutical molecules including matrix metalloproteinase inhibitors [11]. These computational methods enable rapid screening of synthetic alternatives and prediction of optimal reaction parameters, potentially accelerating the development of improved manufacturing processes.

The implementation of continuous manufacturing processes for prinomastat synthesis represents a significant advancement in pharmaceutical production technology [10]. These approaches enable real-time monitoring and control of reaction parameters, improved product quality consistency, and reduced manufacturing costs. The integration of process analytical technology with continuous flow synthesis provides unprecedented control over product formation and purification.

Alternative protecting group strategies have been developed to address specific challenges associated with hydroxamic acid synthesis [12]. The utilization of acid-labile protecting groups enables selective deprotection under mild conditions, while base-labile alternatives provide complementary reactivity patterns. These methodological advances enhance the flexibility of synthetic planning and enable the preparation of complex hydroxamic acid derivatives with improved efficiency.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Metallo peptidases [EC:3.4.24.- 3.4.17.-]

MMP9 [HSA:4318] [KO:K01403]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Biological Half Life

Dates

2: Younis HS, Jessen BA, Wu EY, Stevens GJ. Inhibiting matrix metalloproteinases with prinomastat produces abnormalities in fetal growth and development in rats. Birth Defects Res B Dev Reprod Toxicol. 2006 Apr;77(2):95-103. PubMed PMID: 16607633.

3: Heath EI, Burtness BA, Kleinberg L, Salem RR, Yang SC, Heitmiller RF, Canto MI, Knisely JP, Topazian M, Montgomery E, Tsottles N, Pithavala Y, Rohmiller B, Collier M, Forastiere AA. Phase II, parallel-design study of preoperative combined modality therapy and the matrix metalloprotease (mmp) inhibitor prinomastat in patients with esophageal adenocarcinoma. Invest New Drugs. 2006 Mar;24(2):135-40. PubMed PMID: 16502351.

4: Bissett D, O'Byrne KJ, von Pawel J, Gatzemeier U, Price A, Nicolson M, Mercier R, Mazabel E, Penning C, Zhang MH, Collier MA, Shepherd FA. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer. J Clin Oncol. 2005 Feb 1;23(4):842-9. PubMed PMID: 15681529.

5: El-Bradey MH, Cheng L, Bartsch DU, Niessman M, El-Musharaf A, Freeman WR. The effect of prinomastat (AG3340), a potent inhibitor of matrix metalloproteinase, on a new animal model of epiretinal membrane. Retina. 2004 Oct;24(5):783-9. PubMed PMID: 15492635.

6: Wiart M, Fournier LS, Novikov VY, Shames DM, Roberts TP, Fu Y, Shalinsky DR, Brasch RC. Magnetic resonance imaging detects early changes in microvascular permeability in xenograft tumors after treatment with the matrix metalloprotease inhibitor Prinomastat. Technol Cancer Res Treat. 2004 Aug;3(4):377-82. PubMed PMID: 15270589.

7: Ferrario A, Chantrain CF, von Tiehl K, Buckley S, Rucker N, Shalinsky DR, Shimada H, DeClerck YA, Gomer CJ. The matrix metalloproteinase inhibitor prinomastat enhances photodynamic therapy responsiveness in a mouse tumor model. Cancer Res. 2004 Apr 1;64(7):2328-32. PubMed PMID: 15059880.

8: Hande KR, Collier M, Paradiso L, Stuart-Smith J, Dixon M, Clendeninn N, Yeun G, Alberti D, Binger K, Wilding G. Phase I and pharmacokinetic study of prinomastat, a matrix metalloprotease inhibitor. Clin Cancer Res. 2004 Feb 1;10(3):909-15. PubMed PMID: 14871966.

9: Liu J, Tsao MS, Pagura M, Shalinsky DR, Khoka R, Fata J, Johnston MR. Early combined treatment with carboplatin and the MMP inhibitor, prinomastat, prolongs survival and reduces systemic metastasis in an aggressive orthotopic lung cancer model. Lung Cancer. 2003 Dec;42(3):335-44. PubMed PMID: 14644522.

10: Behrendt CE, Ruiz RB. Venous thromboembolism among patients with advanced lung cancer randomized to prinomastat or placebo, plus chemotherapy. Thromb Haemost. 2003 Oct;90(4):734-7. PubMed PMID: 14515196.

11: Deryugina EI, Ratnikov BI, Strongin AY. Prinomastat, a hydroxamate inhibitor of matrix metalloproteinases, has a complex effect on migration of breast carcinoma cells. Int J Cancer. 2003 May 1;104(5):533-41. PubMed PMID: 12594807.

12: Garcia C, Bartsch DU, Rivero ME, Hagedorn M, McDermott CD, Bergeron-Lynn G, Cheng L, Appelt K, Freeman WR. Efficacy of Prinomastat) (AG3340), a matrix metalloprotease inhibitor, in treatment of retinal neovascularization. Curr Eye Res. 2002 Jan;24(1):33-8. PubMed PMID: 12187492.

13: Ozerdem U, Mach-Hofacre B, Varki N, Folberg R, Mueller AJ, Ochabski R, Pham T, Appelt K, Freeman WR. The effect of prinomastat (AG3340), a synthetic inhibitor of matrix metalloproteinases, on uveal melanoma rabbit model. Curr Eye Res. 2002 Feb;24(2):86-91. PubMed PMID: 12187478.

14: Foda HD, Rollo EE, Drews M, Conner C, Appelt K, Shalinsky DR, Zucker S. Ventilator-induced lung injury upregulates and activates gelatinases and EMMPRIN: attenuation by the synthetic matrix metalloproteinase inhibitor, Prinomastat (AG3340). Am J Respir Cell Mol Biol. 2001 Dec;25(6):717-24. PubMed PMID: 11726397.

15: Cheng L, Rivero ME, Garcia CR, McDermott CD, Keefe KS, Wiley CA, Soules KA, Bergeron-Lynn G, Vekich S, Zhang K, Appelt K, Freeman WR. Evaluation of intraocular pharmacokinetics and toxicity of prinomastat (AG3340) in the rabbit. J Ocul Pharmacol Ther. 2001 Jun;17(3):295-304. PubMed PMID: 11436949.

16: Ozerdem U, Mach-Hofacre B, Keefe K, Pham T, Soules K, Appelt K, Freeman WR. The effect of prinomastat (AG3340), a synthetic inhibitor of matrix metalloproteinases, on posttraumatic proliferative vitreoretinopathy. Ophthalmic Res. 2001 Jan-Feb;33(1):20-3. PubMed PMID: 11114600.

17: Scatena R. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases. Expert Opin Investig Drugs. 2000 Sep;9(9):2159-65. Review. PubMed PMID: 11060800.

18: Ozerdem U, Mach-Hofacre B, Cheng L, Chaidhawangul S, Keefe K, McDermott CD, Bergeron-Lynn G, Appelt K, Freeman WR. The effect of prinomastat (AG3340), a potent inhibitor of matrix metalloproteinases, on a subacute model of proliferative vitreoretinopathy. Curr Eye Res. 2000 Jun;20(6):447-53. PubMed PMID: 10980656.